8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one typically involves the extraction from natural sources such as Euphorbia fischeriana . The compound can be isolated using standard extraction techniques followed by purification processes like chromatography . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction.
Industrial Production Methods
Industrial production methods for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one are not extensively detailed in the literature. it is likely that large-scale extraction and purification techniques are employed to obtain the compound in significant quantities for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound allow it to participate in various biochemical reactions, potentially modulating enzyme activities and signaling pathways . Detailed studies on its exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: A sesquiterpenoid with similar structural features.
Eudesmane derivatives: Compounds with a similar eudesmane skeleton but different functional groups.
Other sesquiterpenoids: Compounds like farnesol and bisabolol, which share the sesquiterpenoid classification but differ in structure and functional groups.
Uniqueness
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is unique due to its specific hydroxyl and carbonyl functional groups, which confer distinct chemical reactivity and potential biological activities . Its natural occurrence and extraction from Euphorbia fischeriana also add to its uniqueness compared to other synthetic sesquiterpenoids .
Properties
IUPAC Name |
8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTFVDVHOJMAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1=CC(=O)CC2)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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